alpha-Fenchene

Flavour regulation FEMA GRAS Food safety

α-Fenchene (CAS 471-84-1; IUPAC 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane) is a C10H16 bicyclic monoterpene hydrocarbon characterized by a norbornane skeleton with an exocyclic methylene group. Naturally occurring as the (−)-enantiomer in essential oils such as fennel and Artemisia absinthium, it presents as a volatile liquid with a fruity, fresh, camphoraceous odour, a boiling point of 157–159 °C, and a log P of ~4.24.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 471-84-1
Cat. No. B1205761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Fenchene
CAS471-84-1
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC1C(=C)C2)C
InChIInChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
InChIKeyXCPQUQHBVVXMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Fenchene (CAS 471-84-1) Procurement Baseline: Bicyclic Monoterpene Identity and Core Characteristics


α-Fenchene (CAS 471-84-1; IUPAC 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane) is a C10H16 bicyclic monoterpene hydrocarbon characterized by a norbornane skeleton with an exocyclic methylene group [1]. Naturally occurring as the (−)-enantiomer in essential oils such as fennel and Artemisia absinthium, it presents as a volatile liquid with a fruity, fresh, camphoraceous odour, a boiling point of 157–159 °C, and a log P of ~4.24 [2][3]. Its procurement value hinges on structural features that sharply differentiate it from more common in-class terpenes such as camphene, α-pinene, β-pinene, and fenchone, making simple substitution unreliable without precise analytical verification.

Why Generic Substitution Fails for α-Fenchene: Structural and Regulatory Differentiation from Camphene, Pinene, and Fenchone


Although α-fenchene shares the C10H16 formula and bicyclic core with camphene and α-pinene, its exocyclic methylene group imparts distinct reactivity and polarity, while its non‑GRAS regulatory status distinguishes it from FEMA‑approved in‑class alternatives. A head‑to‑head comparison reveals that α-fenchene occupies a unique procurement niche: it is a volatile, low‑polarity bicyclic monoterpene that is explicitly excluded from direct food‑flavour use by regulatory recommendations, unlike its isomer camphene (FEMA 2229) and the ketone fenchone (FEMA 2479) [1][2]. These factors mean that substituting α-fenchene without quantitative confirmatory data risks non‑compliance, altered physicochemical behaviour, and unreliable analytical tracking in complex volatile mixtures.

α-Fenchene (CAS 471-84-1) Product-Specific Quantitative Evidence Guide: Comparator-Driven Differentiation


Flavour Regulatory Exclusion: α-Fenchene Is Explicitly Not Recommended for Flavour or Fragrance Use Unlike Camphene and Fenchone

α‑Fenchene carries explicit usage‑level recommendations of 'not for fragrance use' and 'not for flavor use' and is not listed in the Food Chemicals Codex, whereas structural analog camphene is FEMA 2229 and the related ketone fenchone is FEMA 2479, both approved for flavour applications [1][2][3]. This represents a binary regulatory gate that directly dictates procurement eligibility for food, beverage, and fragrance manufacturers.

Flavour regulation FEMA GRAS Food safety Procurement compliance

Boiling Point and Volatility: α‑Fenchene Distillation Window vs. Camphene and α‑Pinene

α‑Fenchene exhibits a boiling range of 157–159 °C (760 mmHg), which is 1–2 °C lower than camphene (159–160 °C) and 2–4 °C higher than α‑pinene (155–157 °C) [1][2][3]. This narrow differential is sufficient to require distinct fraction-cut parameters during rectification of monoterpene mixtures, directly affecting component purity and yield in procurement of high‑purity isolates.

Distillation Volatility Essential oil fractionation Process engineering

Hydrophobicity Profile: α‑Fenchene Log P vs. Camphene

α‑Fenchene possesses an estimated log P of 4.24 (o/w) and a corresponding low water solubility of 4.89 mg L⁻¹ (est.), whereas camphene shows a measured log P ≈ 4.0–4.5 (predicted) and a water solubility of about 4.0 mg L⁻¹ [1][2]. The slightly higher log P phase of α‑fenchene indicates stronger retention in reversed‑phase chromatography and marginally greater bioaccumulation potential, key parameters in environmental fate modelling.

Log P Hydrophobicity Solubility Chromatography prediction

Oxidative Reactivity Divergence: α‑Fenchene Does Not Cleanly Oxidize to Apocamphor

In a controlled synthetic study, oxidation of α‑fenchene with either ozone or permanganate/periodate did not yield apocamphor as the major product, producing instead intractable mixtures, in contrast to historical claims for closely related fenchol or camphene‑type scaffolds where oxidation to apocamphor is more efficient [1]. This highlights a distinct reactivity pattern that must be considered when sourcing fenchene for synthetic chemistry applications.

Synthetic intermediate Oxidation Apocamphor Reactivity profile

Enantiomeric Identity: Naturally Occurring (−)-α‑Fenchene vs. Racemic or (+)-Forms Used in Fragrance Research

The principal natural enantiomer is (−)-α‑fenchene (CAS 116724-26-6), assigned (1R,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane [1]. In contrast, commercially available α‑fenchene is often a racemic (±) mixture. Since olfactory properties can be enantiomer‑dependent, procurement of the specific (−)-enantiomer is essential for natural‑identical flavour or fragrance reconstitution, unlike generic 'fenchene' blends.

Chirality Enantiomer Optical rotation Biosynthetic authenticity

α-Fenchene (CAS 471-84-1) Best-Fit Research and Industrial Application Scenarios


Non-Food Fragrance Reconstitution and Analytical Reference Standard

Because α‑fenchene is explicitly excluded from food‑flavour use, its primary legitimate application is in non‑food fragrance reconstitution, cosmetic research, and as a high‑purity analytical reference standard for essential oil authentication. Procurement should specify 'not for human consumption' grade, with a minimum purity of 95% (GC) and documented retention index (RI ≈ 947 on non‑polar columns) for reliable identification in complex matrices [1].

Synthetic Chemistry Feedstock for Strained Tricycloheptane Derivatives

α‑Fenchene serves as a structurally distinct starting material for the synthesis of tricyclo[3.2.0.0(2,6)]heptane scaffolds, as demonstrated in Petrůjová (2009) where it was converted, albeit through challenging oxidation steps, to 1,6-disubstituted tricyclic products not easily accessible from pinene or camphene precursors [1]. Researchers requiring these strained polycyclic frameworks should procure α‑fenchene with a specification of >97% purity to minimize side reactions.

Enantioselective Biosynthetic Pathway Studies in Terpene Metabolism

The (−)-α‑fenchene enantiomer (CAS 116724-26-6) is a key intermediate in the fenchone biosynthetic pathway in plants such as Foeniculum vulgare [1]. Researchers investigating terpene cyclase mechanisms or plant volatile emission should source chirally pure (−)-α‑fenchene to feed enzyme assays, noting that racemic material may inhibit or alter enzyme kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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